

Spectroscopic Profile of 2-Amino-5-iodo-3-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-iodo-3-methylbenzoic Acid
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for **2-Amino-5-iodo-3-methylbenzoic Acid** (CAS No. 108857-24-5). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document also presents data for structurally related compounds to offer a comparative reference. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization and analytical methodology.

Compound Identification

IUPAC Name: **2-amino-5-iodo-3-methylbenzoic acid**[\[1\]](#)

Molecular Formula: $C_8H_8INO_2$ [\[1\]](#)

Molecular Weight: 277.06 g/mol [\[1\]](#)

CAS Number: 108857-24-5[\[1\]](#)

Spectroscopic Data Summary

Direct experimental spectroscopic data for **2-Amino-5-iodo-3-methylbenzoic Acid** is not readily available in the searched resources. The following tables provide a summary of key spectroscopic data for structurally similar compounds to serve as a reference.

Table 1: ^1H NMR Spectroscopic Data of Related Compounds

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Frequency
2-Amino-5-iodobenzoic acid[2]	7.95	d	Ar-H	DMSO- d_6	399.65 MHz
	7.47	dd	Ar-H		
	6.63	d	Ar-H		
2-Amino-5-iodo-3-methylbenzoic Acid	Data not available				

Table 2: ^{13}C NMR Spectroscopic Data of Related Compounds

Compound	Chemical Shift (δ) ppm	Assignment	Solvent
2-Amino-5-methylbenzoic acid	Data available but specific shifts not listed in search results	Aromatic C, Methyl C, Carboxyl C	Not specified
2-Amino-5-iodo-3-methylbenzoic Acid	Data not available		

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data of Related Compounds

Compound	Wavenumber (cm ⁻¹)	Functional Group Assignment	Technique
2-Iodo-5-methylbenzoic acid[3]	Data available but specific peaks not listed in search results	O-H, C=O, C=C (Aromatic), C-I	KBr or ATR
2-Amino-5-iodo-3-methylbenzoic Acid	Data not available		

Table 4: Mass Spectrometry Data of Related Compounds

Compound	m/z	Proposed Fragment	Ionization Method
2-Iodo-5-methylbenzoic acid[3]	262	[M] ⁺ (Molecular Ion)	GC-MS
245	[M-OH] ⁺		
77	[C ₆ H ₅] ⁺		
2-Amino-5-iodo-3-methylbenzoic Acid	Data not available		

Experimental Protocols

While specific experimental protocols for **2-Amino-5-iodo-3-methylbenzoic Acid** were not found, the following are general methodologies for obtaining the spectroscopic data presented for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz.

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (0.00 ppm). For ^1H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ^{13}C NMR, the spectral width is generally 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

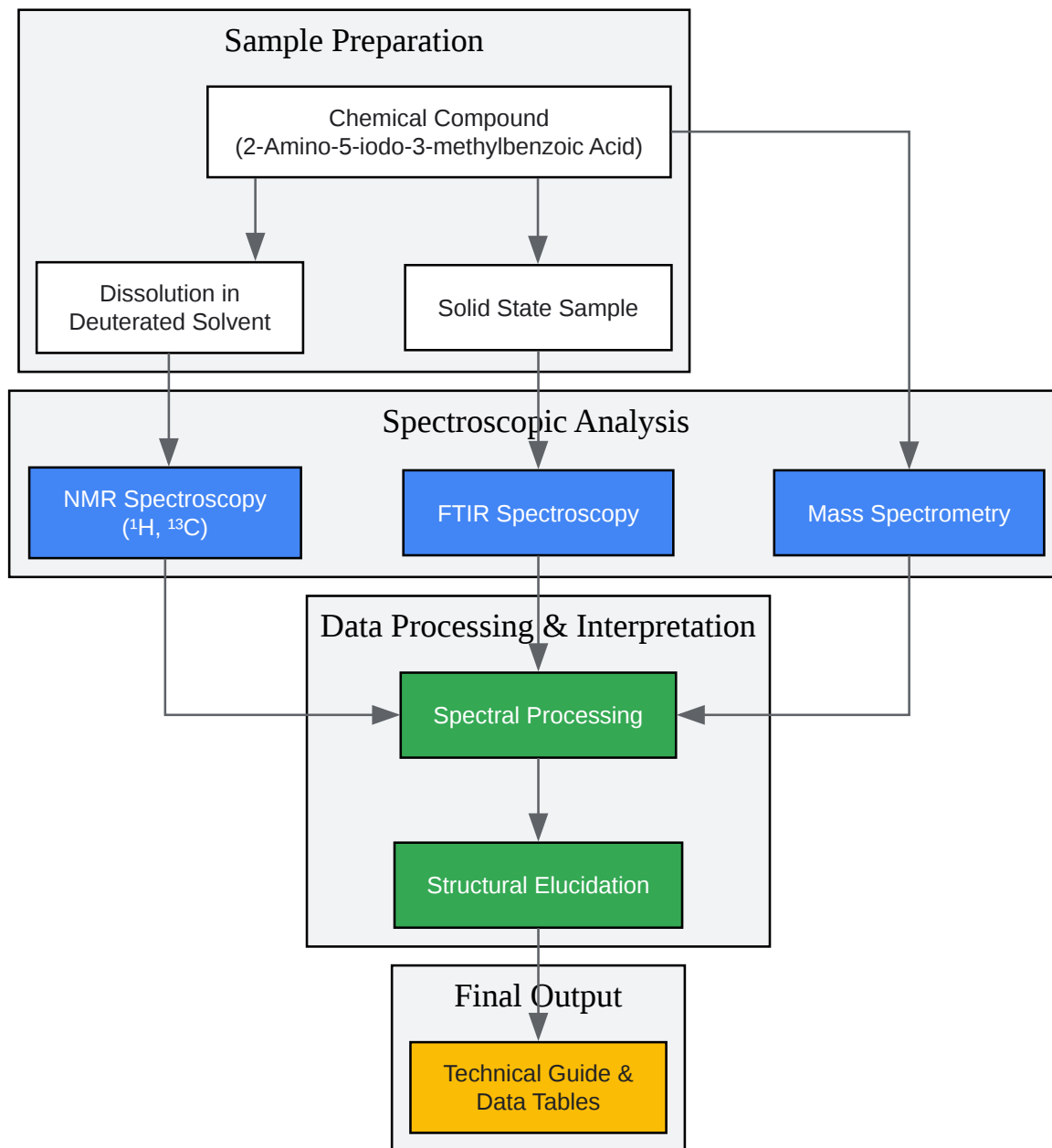
The FTIR spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and is automatically subtracted.

Mass Spectrometry (MS)

For a compound like 2-iodo-5-methylbenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[3] The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2-Amino-5-iodo-3-methylbenzoic Acid | C₈H₈INO₂ | CID 11231233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Iodo-5-methylbenzoic acid | C₈H₇IO₂ | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
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